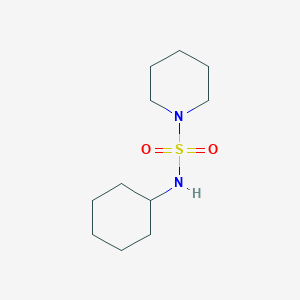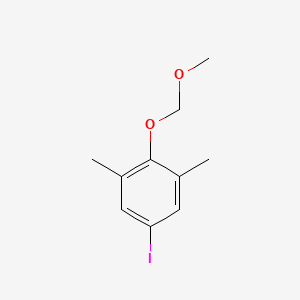
N-(3-bromo-7-nitro-9-oxofluoren-2-yl)-2,2,2-trifluoroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro-: is a complex organic compound that belongs to the class of fluorenone derivatives. This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoromethyl group attached to a fluorenone core. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro- typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Nitration: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.
Trifluoromethylation: The trifluoromethyl group is introduced using a trifluoromethylating reagent such as trifluoromethyl iodide (CF3I) in the presence of a base.
Acetamide Formation: The final step involves the formation of the acetamide group through the reaction of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro- follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
化学反应分析
Types of Reactions
Acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of fluorenone oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted fluorenone derivatives.
科学研究应用
Acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro-: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
作用机制
The mechanism of action of acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro- depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the nitro group suggests potential involvement in redox reactions, while the trifluoromethyl group may enhance the compound’s lipophilicity and membrane permeability.
相似化合物的比较
Acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro-: can be compared with other fluorenone derivatives, such as:
Fluorenone: Lacks the bromine, nitro, and trifluoromethyl groups, making it less reactive and less versatile.
3-bromo-7-nitrofluorenone: Similar but lacks the trifluoromethyl group, affecting its chemical properties and applications.
2,2,2-trifluoroacetamide: Contains the trifluoromethyl group but lacks the fluorenone core, resulting in different reactivity and applications.
The unique combination of functional groups in acetamide,n-(3-bromo-7-nitro-9-oxo-9h-fluoren-2-yl)-2,2,2-trifluoro- makes it a valuable compound for various scientific and industrial applications.
属性
CAS 编号 |
1785-26-8 |
|---|---|
分子式 |
C15H6BrF3N2O4 |
分子量 |
415.12 g/mol |
IUPAC 名称 |
N-(3-bromo-7-nitro-9-oxofluoren-2-yl)-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C15H6BrF3N2O4/c16-11-4-8-7-2-1-6(21(24)25)3-9(7)13(22)10(8)5-12(11)20-14(23)15(17,18)19/h1-5H,(H,20,23) |
InChI 键 |
QVRNQSYEJCXCRS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC(=C(C=C23)Br)NC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


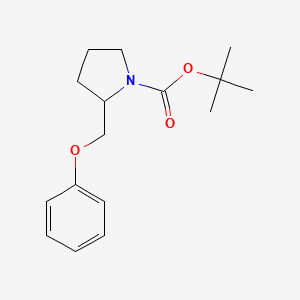
![[2-tert-Butoxycarbonylamino-3-(1H-indol-3-yl)-propionylamino]-acetic acid methyl ester](/img/structure/B14016928.png)
![3-[(2,4-dioxo-1H-pyrimidin-6-yl)methylsulfanyl]propanoic acid](/img/structure/B14016934.png)
![1-Propene, 3-[(2-methoxyethoxy)methoxy]-](/img/structure/B14016938.png)
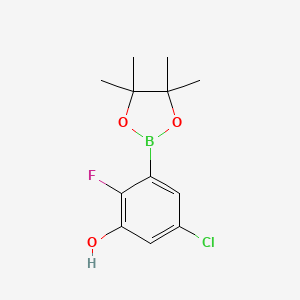
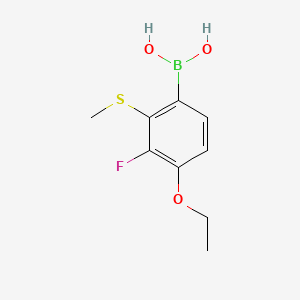


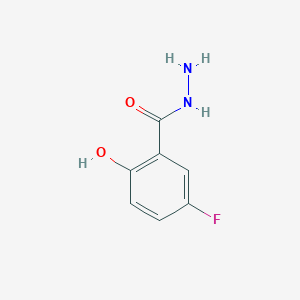

![6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine-2-carbaldehyde](/img/structure/B14016976.png)

